3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
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Description
3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications Research has demonstrated the antimicrobial and antifungal potential of compounds structurally related to "3-oxo-N-(3-phenylpropyl)-4-(thiazol-2-yl)piperazine-1-carboxamide." For example, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, including piperazine carboxamides, have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017). Similarly, compounds with a thiazolidinone core have exhibited promising antimicrobial activity, highlighting the significance of the thiazole and piperazine moieties in conferring biological activity (Patel & Patel, 2010).
Anticancer Potential The investigation into the anticancer properties of related compounds has yielded notable findings. For instance, novel derivatives incorporating the dibenzo[b,f][1,4]thiazepin-11-yl piperazine moiety have been synthesized and evaluated for their anticancer activities, revealing potent cytotoxic activities against various human cancer cell lines (Gudisela et al., 2017). These studies underscore the potential utility of such compounds in the development of new anticancer therapies.
Cardiotonic Agents Further research has focused on the modification of phenylpiperazino moieties and the thiazolidine core of related compounds to evaluate their cardiotonic activity. This work has led to the identification of derivatives with potent positive inotropic activity, contributing valuable insights into the design of new cardiotonic agents (Nate et al., 1987).
Properties
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15-13-20(10-11-21(15)17-19-9-12-24-17)16(23)18-8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12H,4,7-8,10-11,13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFSZWJOFMHGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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